molecular formula C21H17N3O4 B3861660 4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide

4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No. B3861660
M. Wt: 375.4 g/mol
InChI Key: ATZFSZYGAOYZSB-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide involves its ability to induce apoptosis in cancer cells by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway. Additionally, this compound has been shown to exhibit anti-inflammatory and antimicrobial activity by inhibiting the production of pro-inflammatory cytokines and disrupting bacterial cell membranes, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide include its ability to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to exhibit antioxidant activity and to reduce oxidative stress in various cell types, including neuronal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide in lab experiments include its potent cytotoxic activity against cancer cells, its ability to induce apoptosis, and its anti-inflammatory and antimicrobial properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

The future directions for 4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide include its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound and to investigate its potential side effects and toxicity in vivo. Furthermore, the development of novel analogs of this compound with improved pharmacokinetic properties and reduced toxicity may lead to the discovery of more potent and effective therapeutic agents.

Scientific Research Applications

The scientific research application of 4-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide is vast and includes its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-21(23-22-14-17-7-4-8-19(13-17)24(26)27)18-9-11-20(12-10-18)28-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,23,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFSZYGAOYZSB-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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